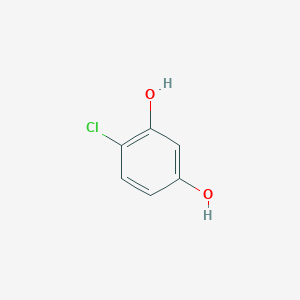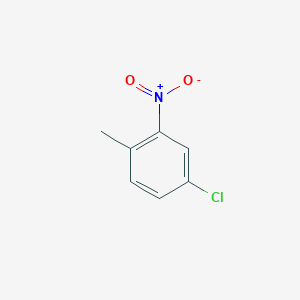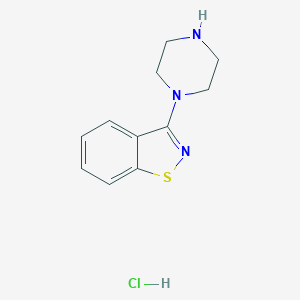
4-Chlororesorcinol
Übersicht
Beschreibung
4-Chlororesorcinol is a halogenated phenol with the chemical formula C6H5ClO2. It appears as colorless crystals or off-white to light brown powder. This compound is known for its applications in various fields, including cosmetics and pharmaceuticals .
Wissenschaftliche Forschungsanwendungen
4-Chlororesorcinol is widely used in scientific research due to its versatile properties:
Chemistry: It is used in the synthesis of various organic compounds.
Biology: It serves as a reagent in biochemical assays.
Medicine: It is used in the formulation of hair dyes and other cosmetic products.
Industry: It is employed in the production of antifungal agents and other industrial chemicals.
Wirkmechanismus
Target of Action
4-Chlororesorcinol is a halogenated phenol that is primarily used as a hair colorant in over 30 hair dye and color products . The primary targets of this compound are the hair follicles where it exerts its coloring effect. It is also known to have antiseptic and disinfectant properties, making it effective in the treatment of skin disorders and infections such as acne, seborrheic dermatitis, eczema, psoriasis, corns, calluses, and warts .
Mode of Action
This compound works by interacting with the hair follicles and helping to remove hard, scaly, or roughened skin . It exerts a keratolytic activity, which means it softens and breaks down the outermost layer of the skin, allowing the hair dye to penetrate more deeply and evenly. This results in a more vibrant and long-lasting color.
Biochemical Pathways
It is known that resorcinol, a similar compound, can inhibit peroxidases in the thyroid and subsequently block the synthesis of thyroid hormones . It is possible that this compound may have similar effects, but more research is needed to confirm this.
Result of Action
The primary result of this compound’s action is the coloring of hair. By interacting with the hair follicles, it allows the hair dye to penetrate more deeply and evenly, resulting in a more vibrant and long-lasting color . Additionally, its antiseptic and disinfectant properties can help treat various skin disorders and infections .
Biochemische Analyse
Biochemical Properties
4-Chlororesorcinol plays a role in biochemical reactions, particularly in the context of hair dye formulations
Cellular Effects
The cellular effects of this compound are primarily observed in the context of its use in hair dye formulations. It is not considered particularly toxic, with an oral median lethal dose in rats reported as 369 mg/kg . Subchronic dermal exposure of rats to a hair dye product containing 2% this compound produced no evidence of compound-induced toxicity .
Molecular Mechanism
It is known that the compound can be synthesized by reacting resorcinol with dichlorosulfuryl .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. For instance, subchronic dermal exposure of rats to a hair dye product containing 2% this compound did not produce any evidence of compound-induced toxicity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. For instance, the oral median lethal dose in rats was reported as 369 mg/kg
Metabolic Pathways
It is known that the compound can be synthesized by reacting resorcinol with dichlorosulfuryl .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-documented in the literature. The partition coefficient of this compound was determined as per the HPLC method (OECD Guideline-121). The Log Koc value was found to be 1.567± 0.002 at 25°C .
Vorbereitungsmethoden
4-Chlororesorcinol is synthesized by reacting resorcinol with dichlorosulfuryl. The process involves mixing resorcinol and diethyl ether, heating to reflux with stirring, and slowly adding dichlorosulfuryl dropwise. The temperature is then raised to 60°C for 1 hour. After recovering the ether, atmospheric distillation is carried out, followed by vacuum distillation to obtain the finished product .
Analyse Chemischer Reaktionen
4-Chlororesorcinol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to chlorohydroquinone.
Vergleich Mit ähnlichen Verbindungen
4-Chlororesorcinol is compared with other halogenated phenols such as:
Eigenschaften
IUPAC Name |
4-chlorobenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO2/c7-5-2-1-4(8)3-6(5)9/h1-3,8-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVAPEJNIZULEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8052643 | |
| Record name | 4-Chlororesorcinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8052643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige-brown solid; [EC: SCCS - Opinion] Light beige granular powder with a mild phenolic odor; [Jos. H. Lowenstein and Sons MSDS] | |
| Record name | 4-Chlororesorcinol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20027 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.0012 [mmHg] | |
| Record name | 4-Chlororesorcinol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20027 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
95-88-5 | |
| Record name | 4-Chlororesorcinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95-88-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Benzenediol, 4-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095885 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chlororesorcinol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6298 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chlororesorcinol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1569 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Benzenediol, 4-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Chlororesorcinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8052643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chlororesorcinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.239 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CHLORORESORCINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87045U29QJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 4-Chlororesorcinol (4-CR) exhibits potent inhibition of tyrosinase [], a key enzyme involved in melanin formation. This inhibition arises from its structural similarity to the enzyme's natural substrates, allowing it to bind and disrupt the catalytic process. By inhibiting tyrosinase, 4-CR effectively reduces melanin production in various systems, including in vitro enzymatic assays and in vivo models like the developing dorsal fin of platyfish [].
A:
- Spectroscopic Data: Detailed spectroscopic analysis of 4-CR and its derivatives, including IR, 1H-NMR, and EI-MS data, is available in various studies focusing on its synthesis and application. For example, a study investigating the synthesis of O-substituted derivatives of chlorinated coumarin using 4-CR as a starting material provides a comprehensive spectroscopic characterization of the resulting compounds [].
A: this compound is often incorporated into hair dye formulations, where its stability and compatibility with other ingredients are crucial. Studies have investigated its compatibility with other hair dye components like p-phenylenediamines and hydrogen peroxide, demonstrating its stability under typical formulation conditions [, ]. The electrochemical behavior of 4-CR in hair dye solutions has also been studied using techniques like cyclic voltammetry, providing insights into its stability and potential degradation pathways under electrochemical stress [].
A: While this compound is not primarily recognized for its catalytic properties, its reactivity in various chemical reactions is well-documented. For instance, it serves as a starting material in the synthesis of novel compounds with potential biological activity. One study utilized 4-CR in the synthesis of phenolic esters with potential long-lasting insect-repellent properties, showcasing its utility in producing targeted chemical entities [].
A: Yes, a study investigating the degradation of p-Chlorophenol by γ-Radiolysis employed Density Functional Theory (DFT) calculations to understand the reaction mechanism []. While not directly focused on 4-CR, this study highlights the application of computational chemistry techniques to investigate the reactivity and degradation pathways of structurally similar chlorinated aromatic compounds, offering valuable insights into potential pathways for 4-CR as well.
A: Comparing the inhibitory activity of 4-CR to resorcinol reveals valuable information about its SAR []. 4-CR exhibits significantly higher potency in inhibiting tyrosinase compared to resorcinol, suggesting that the presence of the chlorine atom at the 4-position significantly enhances its interaction with the enzyme and its inhibitory effects. This observation underscores the importance of halogen substitution in modulating the biological activity of resorcinol derivatives.
A: Research on the stability and formulation of 4-CR focuses primarily on its application in hair dyes. In these formulations, 4-CR demonstrates good stability alongside other common ingredients like p-phenylenediamines and hydrogen peroxide [, ]. Studies analyzing the content of oxidative hair dye precursors, including 4-CR, in various hair coloring formulations confirm its presence and stability within commercially available products [].
A: this compound is regulated for its use in hair dyes under the Cosmetic Directive, which sets limits on its concentration in formulations to ensure consumer safety []. Manufacturers are required to comply with these regulations to minimize potential risks associated with 4-CR exposure.
A: While detailed PK/PD studies on 4-CR are limited, its anti-melanogenic effects have been demonstrated in vivo. For instance, topical application of 4-CR on the developing dorsal fin of platyfish significantly inhibited pigment formation, confirming its ability to permeate biological membranes and exert its inhibitory effect on tyrosinase in a living organism [].
A: this compound's efficacy in inhibiting tyrosinase has been demonstrated both in vitro and in vivo. In vitro studies have shown its potent inhibition of mushroom tyrosinase, highlighting its ability to directly interact with and inhibit the enzyme's activity []. This inhibitory effect translates to in vivo models, as evidenced by its ability to significantly reduce melanin formation in the developing dorsal fin of platyfish upon topical application [].
A: The safety of 4-CR for use in hair dyes has been extensively studied. Studies on rats have shown no evidence of toxicity, teratogenicity, reproductive toxicity, or carcinogenicity following subchronic dermal exposure to hair dye formulations containing 2% 4-CR []. Additionally, 4-CR was not found to be mutagenic in standard tests like the Ames test and the micronucleus test [].
A: Alternative hair dye ingredients exist, including other resorcinol derivatives like resorcinol and 2-methylresorcinol. These compounds offer varying degrees of efficacy and safety profiles compared to 4-CR. The choice of alternative depends on factors like desired color, formulation stability, and potential for adverse effects [, ].
A: Yes, several studies have demonstrated the degradation of 4-CR through different processes. One study showed that 4-CR could be completely mineralized during electrochemical oxidation using boron-doped diamond anodes [, ]. Another study investigated its degradation using a photo-Fenton process, where 4-CR was effectively removed and mineralized through the action of hydroxyl radicals generated in the process [, ].
A: Several studies identified various intermediates formed during 4-CR degradation. In electrochemical oxidation, compounds like 4-chlorocatechol, 2-chlorophenol, and hydroquinone were detected as intermediates []. Similarly, in photo-Fenton and catalytic ozonation processes, 4-chlorocatechol, this compound, hydroquinone, and low molecular weight carboxylic acids (like maleic, malonic, oxalic, acetic, and formic acid) were found as degradation products [, ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![rel-(1R,3S,5S)-8-Methyl-8-azabicyclo[3,2,1]oct-6-en-yl-2-hydroxy-2,2-dithiophen-2-yl acetate](/img/structure/B43176.png)


